Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)-
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Overview
Description
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.6544 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- typically involves the reaction of 2-chloro-8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .
Scientific Research Applications
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial and antifungal activities . Additionally, it can inhibit specific enzymes and proteins involved in disease pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetamide, N-(2-chloro-8-hydroxy-7-quinolinyl)- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties . Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H9ClN2O2 |
---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
N-(2-chloro-8-hydroxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-6(15)13-8-4-2-7-3-5-9(12)14-10(7)11(8)16/h2-5,16H,1H3,(H,13,15) |
InChI Key |
JQPFFFNPEVJZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C=CC(=N2)Cl)O |
Origin of Product |
United States |
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